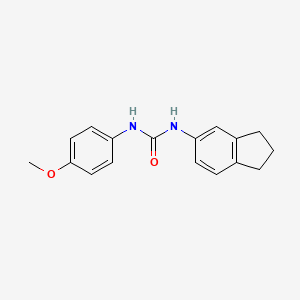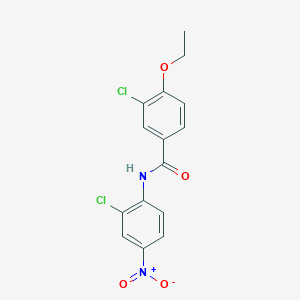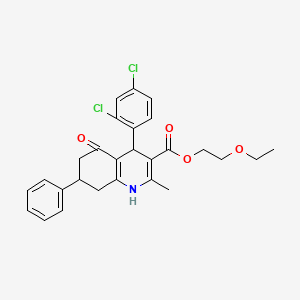
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound A, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, this compound A has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In immunology, this compound A has been shown to modulate the activity of immune cells by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, reduction of oxidative stress and inflammation, and modulation of the immune response. These effects are thought to be mediated through the modulation of various signaling pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A in lab experiments is its high potency and specificity, which allows for the study of its effects at low concentrations. However, one of the limitations of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A, including the investigation of its effects in other disease models, the development of more efficient synthesis methods, and the identification of its molecular targets and binding sites. Additionally, the use of this compound A in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A is synthesized through a multi-step process that involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-methoxyphenol, followed by the reaction of the resulting product with 2-fluorobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and immunology. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound A has been shown to modulate the immune response by regulating the activity of immune cells.
Propriétés
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO6/c1-27-14-6-8-15(9-7-14)29-21-13-28-20-12-16(10-11-18(20)22(21)25)30-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPPAFHRFMBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)


![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)